trans-Caftaric acid
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Overview
Description
trans-Caftaric acid: is a non-flavonoid phenolic compound found in the juice of grapes (Vitis vinifera) and impacts the color of white wine . It is an esterified phenolic acid, composed of caffeic acid, a hydroxycinnamate produced by plants, and tartaric acid, the principal organic acid found in grape berries . This compound is also present in raisins, common chicory (Cichorium intybus), and Echinacea purpurea (Eastern purple coneflower) .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Caftaric acid can be synthesized through the esterification of caffeic acid and tartaric acid . The reaction involves the condensation of the carboxy group of trans-caffeic acid with one of the hydroxy groups of meso-tartaric acid .
Industrial Production Methods: The industrial production of this compound typically involves the extraction from grape juice or other plant sources rich in this compound . The extraction process may include steps such as crushing, pressing, and filtration to isolate the compound from the plant matrix .
Chemical Reactions Analysis
Types of Reactions: trans-Caftaric acid undergoes various chemical reactions, including oxidation, reduction, and esterification .
Common Reagents and Conditions:
Oxidation: this compound is susceptible to chemical oxidation, which can contribute to wine browning over time.
Reduction: The reduction of this compound can be achieved using reducing agents such as sodium borohydride.
Esterification: The esterification reaction involves the use of catalysts such as sulfuric acid to facilitate the formation of esters.
Major Products Formed:
Reduction: Reduction reactions typically yield reduced forms of the compound with altered functional groups.
Esterification: Esterification reactions produce esters of this compound with various alcohols.
Scientific Research Applications
trans-Caftaric acid has a wide range of scientific research applications in various fields:
Chemistry:
- Used as a parameter to study the oxidation of grape and wine juices .
- Investigated for its antioxidant properties and radical scavenging activity .
Biology:
- Studied for its bioavailability and metabolism in animal models .
- Explored for its role in plant defense mechanisms and stress responses .
Medicine:
- Examined for its potential anticancer properties by inhibiting the Wnt/β-catenin signaling pathway .
- Investigated for its anti-inflammatory, antidiuretic, and antiradical activities .
Industry:
Mechanism of Action
trans-Caftaric acid exerts its effects through various molecular targets and pathways:
Antioxidant Activity:
- Acts as a radical scavenger, particularly in aqueous physiological environments .
- Exhibits faster HOO˙ radical scavenging activity than well-known antioxidants such as ascorbic acid and resveratrol .
Anticancer Activity:
Comparison with Similar Compounds
Caffeic acid: A hydroxycinnamic acid with antioxidant and anti-inflammatory properties.
Chlorogenic acid: An ester of caffeic acid and quinic acid, known for its antioxidant and neuroprotective effects.
Ferulic acid: A hydroxycinnamic acid with antioxidant and anti-inflammatory activities.
Uniqueness:
- trans-Caftaric acid is unique due to its esterified structure, combining caffeic acid and tartaric acid .
- It has a significant impact on the color and oxidation levels of grape and wine juices, making it valuable in the wine industry .
- Its radical scavenging activity in aqueous environments is superior to many other phenolic acids .
Properties
IUPAC Name |
2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-3-hydroxybutanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGKAHCIOQPKFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860845 |
Source
|
Record name | 2-{[3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-3-hydroxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908095-24-9 |
Source
|
Record name | 2-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxybutanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=908095-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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